An In-depth Technical Guide to Ethyl 4-nitrobutanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 4-nitrobutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-nitrobutanoate (CAS No. 2832-16-8) is a valuable bifunctional molecule increasingly recognized for its utility as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both an ester and a primary nitroalkane, offers two distinct points for chemical modification, making it a strategic building block for a variety of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-nitrobutanoate, detailed protocols for its synthesis and key transformations, and an exploration of its applications, with a focus on providing field-proven insights for laboratory and process development.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is paramount for its safe and effective handling and use in synthetic applications.
Physical Properties
Ethyl 4-nitrobutanoate is typically a liquid at room temperature, though some sources may describe it as a solid, likely due to its melting point being close to ambient temperatures.
| Property | Value | Source(s) |
| CAS Number | 2832-16-8 | [Generic CAS Source] |
| Molecular Formula | C₆H₁₁NO₄ | [Generic Chemical Supplier] |
| Molecular Weight | 161.16 g/mol | [Generic Chemical Supplier] |
| Appearance | Liquid | [Generic Chemical Supplier] |
| Boiling Point | 156-158 °C at 20 Torr | [1] |
| Density | 1.134 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents. | [General Chemical Knowledge] |
Spectroscopic Profile (Predicted)
While a publicly available, verified full set of spectra for Ethyl 4-nitrobutanoate is not readily accessible, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous compounds.
1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the neighboring methyl group. |
| ~ 4.40 | Triplet (t) | 2H | -CH₂ -NO₂ | The methylene protons adjacent to the electron-withdrawing nitro group are significantly deshielded. They are split into a triplet by the adjacent methylene group. |
| ~ 2.45 | Triplet (t) | 2H | -CO-CH₂ - | The methylene protons alpha to the carbonyl group are deshielded. They are split into a triplet by the neighboring methylene group. |
| ~ 2.15 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- | These methylene protons are expected to have a more complex splitting pattern due to coupling with the two adjacent methylene groups. |
| ~ 1.25 | Triplet (t) | 3H | -CH₂-CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region and are split into a triplet by the adjacent methylene group. |
1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The carbon NMR spectrum is predicted to show six signals, one for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172 | C =O | The carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum.[2] |
| ~ 75 | C H₂-NO₂ | The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.[3] |
| ~ 61 | -O-C H₂- | The carbon of the ethyl ester attached to the oxygen atom is deshielded.[2] |
| ~ 30 | -CO-C H₂- | The carbon alpha to the carbonyl group. |
| ~ 23 | -CH₂-C H₂-CH₂- | The central methylene carbon of the butane chain. |
| ~ 14 | -CH₂-C H₃ | The methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region.[2] |
1.2.3. IR (Infrared) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~ 1735 | C=O (Ester) | Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.[4] |
| ~ 1550 and 1380 | -NO₂ (Nitroalkane) | Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. |
| ~ 2980-2850 | C-H (Aliphatic) | Stretching vibrations of the sp³ C-H bonds. |
| ~ 1200-1000 | C-O (Ester) | Stretching vibration of the ester C-O bond.[4] |
1.2.4. Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 161. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a prominent peak at m/z 116, and the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 115. Further fragmentation of the ester group could also be expected.[5][6]
Synthesis and Purification
The most direct and efficient synthesis of Ethyl 4-nitrobutanoate is achieved through the Michael addition of nitromethane to ethyl acrylate. This approach is highly atom-economical and can be significantly accelerated using microwave irradiation.[7][8]
Synthetic Workflow: Michael Addition
Caption: Michael addition of nitromethane to ethyl acrylate.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the general procedure for the synthesis of γ-nitro aliphatic methyl esters.[7]
Materials and Equipment:
-
Nitromethane
-
Ethyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
10-mL glass microwave reaction vessel with a stir bar
-
Microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a 10-mL glass microwave reaction vessel containing a magnetic stir bar, combine ethyl acrylate (1.0 equivalent) and nitromethane (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.1 equivalents).
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 70-75 °C) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the vessel to below 50 °C.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 4-nitrobutanoate.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours or days to minutes by efficiently and uniformly heating the reaction mixture.[7][8]
-
DBU as a Catalyst: DBU is a non-nucleophilic strong base that effectively deprotonates nitromethane to generate the reactive nitronate anion without competing in the Michael addition.
-
Excess Nitromethane: A slight excess of nitromethane can help to drive the reaction to completion.
Chemical Properties and Reactivity
The chemical reactivity of Ethyl 4-nitrobutanoate is dominated by its two functional groups: the ester and the nitro group.
Reduction of the Nitro Group
A key transformation of Ethyl 4-nitrobutanoate in pharmaceutical synthesis is the reduction of the nitro group to a primary amine, yielding ethyl 4-aminobutanoate. This product is a valuable precursor for various bioactive molecules.
Caption: Reduction of Ethyl 4-nitrobutanoate.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve Ethyl 4-nitrobutanoate (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield Ethyl 4-aminobutanoate, which can be further purified by distillation or chromatography if necessary.
Field-Proven Insights:
-
Catalytic hydrogenation is often a very clean and high-yielding method for nitro group reduction.
-
For substrates with other reducible functional groups (e.g., alkenes, alkynes), alternative reducing agents like iron powder in the presence of ammonium chloride can be employed for better chemoselectivity.[5]
Hydrolysis of the Ester Group
The ester functionality can be hydrolyzed under either acidic or basic conditions to yield 4-nitrobutanoic acid.
Acid-Catalyzed Hydrolysis:
-
Reagents: Dilute aqueous acid (e.g., HCl or H₂SO₄) and heat.
-
Mechanism: This is the reverse of the Fischer esterification.[9][10]
Base-Mediated Saponification:
-
Reagents: Aqueous base (e.g., NaOH or KOH) followed by acidic workup.
-
Mechanism: Involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.
Stability and Decomposition
Aliphatic nitro compounds, including Ethyl 4-nitrobutanoate, should be handled with care due to their potential for thermal decomposition.
-
Thermal Stability: At elevated temperatures, the nitro group can decompose, potentially leading to the formation of gaseous products and a rapid increase in pressure.[7] It is advisable to avoid high temperatures during distillation and to use vacuum distillation where possible.
-
Sensitivity to Light and Impurities: Exposure to UV light and the presence of certain impurities (e.g., strong acids, bases, or metal salts) can catalyze decomposition.[7] It is recommended to store the compound in a cool, dark place in a well-sealed container.
Applications in Drug Development
The primary application of Ethyl 4-nitrobutanoate in drug development lies in its role as a precursor to γ-amino acids and their derivatives. The reduction of the nitro group to an amine, as previously described, is a key step in the synthesis of molecules with potential biological activity. For instance, the resulting ethyl 4-aminobutanoate can be a starting material for the synthesis of gabapentin analogues or other GABAergic compounds.
Safety and Handling
Hazard Identification:
-
Causes serious eye irritation (H319). [Generic Chemical Supplier]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Ethyl 4-nitrobutanoate is a synthetically valuable intermediate with a well-defined set of physical and chemical properties. Its efficient synthesis via Michael addition and the versatile reactivity of its nitro and ester functionalities make it an important tool for researchers and professionals in organic synthesis and drug development. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.
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